molecular formula C13H12N2O4 B11967425 N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide

N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide

Cat. No.: B11967425
M. Wt: 260.24 g/mol
InChI Key: FJRCZQHAWRXKFV-RIYZIHGNSA-N
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Description

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds This particular compound is derived from the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-furohydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide typically involves the condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-furohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70-80°C for several hours until the product precipitates out. The precipitate is then filtered, washed with cold ethanol, and dried to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted hydrazide derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.

    Medicine: Explored for its pharmacological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, leading to various biochemical effects. The compound’s hydrazone moiety can also participate in hydrogen bonding and other interactions with target molecules, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(2-methoxy-1-naphthyl)methylene]benzohydrazide

Uniqueness

N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-2-furohydrazide is unique due to its specific structural features, including the presence of both a furohydrazide and a hydroxy-methoxyphenyl group. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar Schiff base hydrazones.

Properties

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C13H12N2O4/c1-18-10-5-2-4-9(12(10)16)8-14-15-13(17)11-6-3-7-19-11/h2-8,16H,1H3,(H,15,17)/b14-8+

InChI Key

FJRCZQHAWRXKFV-RIYZIHGNSA-N

Isomeric SMILES

COC1=CC=CC(=C1O)/C=N/NC(=O)C2=CC=CO2

Canonical SMILES

COC1=CC=CC(=C1O)C=NNC(=O)C2=CC=CO2

Origin of Product

United States

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